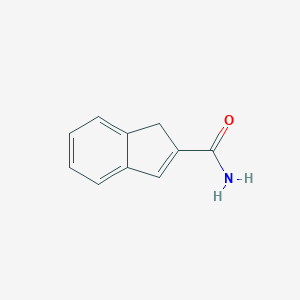

1H-Indene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Indene-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Alzheimer's Disease Treatment

1H-Indene-2-carboxamide derivatives have been investigated for their potential as multifunctional drug candidates for Alzheimer's disease. A series of compounds were synthesized and evaluated for their inhibitory activity against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), two enzymes involved in the breakdown of neurotransmitters. Notably, certain derivatives demonstrated potent BuChE inhibition with IC50 values as low as 1.08 μM, indicating their potential for therapeutic use in Alzheimer's disease management .

Anticancer Properties

Research has shown that this compound derivatives exhibit promising anticancer activity. For instance, a specific derivative was identified as a selective inhibitor of discoidin domain receptor 1 (DDR1), which plays a crucial role in cancer cell proliferation and metastasis. This compound inhibited DDR1 with an IC50 value of 14.9 nM, effectively suppressing collagen-induced signaling pathways critical for tumor growth . Additionally, compounds targeting IAP proteins have been developed to induce apoptosis in various cancer types, including breast and pancreatic cancers .

Antimicrobial Activity

Certain analogs of this compound have shown antimicrobial properties against various bacterial strains. These findings suggest the potential for developing new antimicrobial agents based on the indene scaffold.

Mechanism of Action

The biological activity of these compounds often involves specific interactions with molecular targets such as kinases and receptors. For example, one study highlighted how a derivative binds to DDR1, inhibiting its kinase activity and affecting cellular signaling pathways involved in cancer progression .

Summary of Biological Activities

| Activity Type | Compound | Target/Effect | IC Value |

|---|---|---|---|

| Anticancer | 7f | DDR1 Inhibition | 14.9 nM |

| Alzheimer's Disease | Various | BuChE Inhibition | ~1.08 μM |

| Antimicrobial | Various | Bacterial Strains | Varies |

| Enzyme Inhibition | Methyl Derivatives | Various Kinases | Not specified |

Case Studies

Case Study: DDR1 Inhibition

In a detailed investigation, researchers synthesized several derivatives of this compound to explore their effects on DDR1 signaling in pancreatic cancer cells. The study demonstrated that specific compounds not only inhibited DDR1 but also significantly reduced N-cadherin expression, indicating a potential role in reversing epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .

Case Study: Alzheimer’s Disease

A study focusing on the design and synthesis of indene derivatives revealed that most compounds exhibited higher inhibitory activity against BuChE compared to AChE. The kinetic analysis suggested that one compound acted as a noncompetitive inhibitor, highlighting its potential as a multifunctional drug for Alzheimer's prevention and treatment .

Propiedades

Número CAS |

16832-93-2 |

|---|---|

Fórmula molecular |

C10H9NO |

Peso molecular |

159.18 g/mol |

Nombre IUPAC |

1H-indene-2-carboxamide |

InChI |

InChI=1S/C10H9NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2,(H2,11,12) |

Clave InChI |

OAQQLPVORBNWBV-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C=C1C(=O)N |

SMILES canónico |

C1C2=CC=CC=C2C=C1C(=O)N |

Key on ui other cas no. |

16832-93-2 |

Sinónimos |

1H-indene-2-carboxamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.